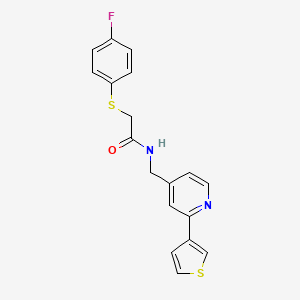

2-((4-fluorophenyl)thio)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)sulfanyl-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2OS2/c19-15-1-3-16(4-2-15)24-12-18(22)21-10-13-5-7-20-17(9-13)14-6-8-23-11-14/h1-9,11H,10,12H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAFJJCVKMWLCTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)SCC(=O)NCC2=CC(=NC=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((4-fluorophenyl)thio)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide, with CAS number 2034476-74-7, is a synthetic organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of a fluorophenyl group, thiophenyl moiety, and an acetamide functional group, which may influence its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₅FN₂OS₂ |

| Molecular Weight | 358.5 g/mol |

| CAS Number | 2034476-74-7 |

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The presence of the fluorine atom enhances lipophilicity, potentially increasing the compound's ability to penetrate biological membranes and interact with target sites.

Biological Activities

Recent studies have highlighted several key biological activities associated with this compound:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. For instance, compounds similar in structure have shown minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

- Antiproliferative Effects : The compound has been evaluated for its antiproliferative activity against cancer cell lines. Fluorinated compounds have demonstrated potent effects on cell growth inhibition, potentially through mechanisms involving DNA adduct formation and metabolic activation .

- Enzyme Inhibition : The compound may act as an enzyme inhibitor, affecting pathways critical for cellular function. This aspect is particularly relevant for drug development targeting specific diseases where enzyme modulation is beneficial.

Case Study 1: Antimicrobial Evaluation

A study assessed the antimicrobial efficacy of various derivatives related to this compound. The results indicated substantial activity against Gram-positive bacteria, with some derivatives displaying synergistic effects when combined with established antibiotics such as ciprofloxacin .

Case Study 2: Anticancer Properties

In vitro studies have shown that fluorinated benzothiazoles related to this compound possess significant antiproliferative activity against specific cancer cell lines. The mechanism appears to involve metabolic activation leading to reactive species formation, which binds covalently to cellular macromolecules .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound's biological activity, it is essential to compare it with structurally similar compounds:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| 2-((4-chlorophenyl)thio)-N-(2-hydroxyethyl)acetamide | Chlorine substitution may alter reactivity | Moderate antimicrobial properties |

| 2-((4-bromophenyl)thio)-N-(2-hydroxyethyl)acetamide | Bromine enhances lipophilicity | Enhanced antiproliferative effects |

| 2-(4-fluorobenzothiazole) derivatives | Contains thiazole ring | Notable anticancer activity |

The presence of the fluorine atom in this compound is believed to enhance its stability and binding affinity compared to its chloro and bromo counterparts.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares core features with several acetamide derivatives reported in the evidence:

Key Observations :

- Thiophene vs.

- Fluorophenylthio vs. Benzylthio : The 4-fluorophenylthio group (as in the target compound and LBJ series) offers stronger electron-withdrawing effects than Darapladib’s benzylthio, possibly influencing redox stability and target engagement .

Pharmacological and Physicochemical Properties

- Solubility : Fluorophenyl and thiophene groups balance hydrophobicity, likely resulting in moderate aqueous solubility (comparable to LBJ-03’s ~5–10 µM range in PBS) .

- Metabolic Stability : The thioether linkage may be susceptible to oxidation (as seen in ’s sulfoxide derivatives), necessitating prodrug strategies or stabilizing substituents .

- Target Affinity : Thiophene’s electron-rich system could improve interactions with metalloenzymes (e.g., IDO1 or prostaglandin dehydrogenases) compared to purely aromatic systems .

Q & A

Q. Optimization Strategies :

- Monitor steric effects of substituents (e.g., thiophen-3-yl vs. phenyl) using DFT calculations to predict reactivity .

- Use HPLC or GC-MS to track reaction progress and optimize solvent polarity (e.g., DMF vs. THF) for improved yield .

Advanced: How can discrepancies in biological activity data across different assays be systematically addressed?

Methodological Answer:

Discrepancies may arise from assay-specific variables. To resolve these:

- Control Solvent Effects : Compare activity in DMSO vs. aqueous buffers, as solubility differences can alter ligand-target interactions .

- Validate Assay Conditions : Replicate experiments using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays for inhibition) .

- Analyze Structural Data : Use X-ray crystallography (as in ) to confirm binding modes and identify conformational changes under varying pH or ionic strength.

Structural Analysis: Which crystallographic techniques are suitable for resolving the 3D structure of this compound, and how do intermolecular interactions influence its activity?

Methodological Answer:

- Single-Crystal X-ray Diffraction : Resolves bond lengths, angles, and packing motifs. For example, highlights hydrogen bonds (N–H···O) stabilizing the pyrimidine ring, which may enhance target binding .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., π-π stacking between thiophen-3-yl and fluorophenyl groups) that contribute to crystal stability and solubility .

- Impact on Activity : Strong hydrogen bonds with active-site residues (e.g., kinase ATP pockets) can improve inhibitory potency, while hydrophobic interactions may reduce off-target effects .

SAR Studies: How can systematic modifications to the thiophen-3-yl or pyridin-4-ylmethyl groups enhance target selectivity?

Methodological Answer:

- Thiophen-3-yl Modifications : Introduce electron-withdrawing groups (e.g., Cl, F) to modulate electronic effects, improving π-π stacking with aromatic residues in targets .

- Pyridin-4-ylmethyl Substitutions : Replace methyl with bulkier groups (e.g., isopropyl) to sterically block off-target binding, guided by molecular docking .

- Pharmacophore Mapping : Use 3D-QSAR models to correlate substituent positions (e.g., fluorophenyl orientation) with IC₅₀ values in enzymatic assays .

Safety and Handling: What protocols are critical for safe laboratory handling of this compound?

Methodological Answer:

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as recommended in .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks, especially when handling reactive intermediates (e.g., thiols) .

- Waste Disposal : Quench residual reagents (e.g., Pd catalysts) with chelating agents before disposal to prevent environmental contamination .

Analytical Characterization: Which spectroscopic and chromatographic methods are most effective for purity assessment?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies regioisomeric impurities (e.g., thiophen-2-yl vs. -3-yl substitution) via distinct aromatic proton splitting patterns .

- LC-MS : Detects trace byproducts (e.g., dehalogenated species) with high sensitivity, using C18 columns and acetonitrile/water gradients .

- Elemental Analysis : Validates stoichiometry (C, H, N, S) to confirm synthetic accuracy, critical for publication-ready data .

Data Contradiction Analysis: How can conflicting solubility or stability data be reconciled?

Methodological Answer:

- Solubility Profiling : Compare logP values (calculated via ChemDraw) with experimental solubility in buffers of varying pH (1.2–7.4) to identify ionizable groups .

- Accelerated Stability Studies : Use HPLC to track degradation under stress conditions (e.g., 40°C/75% RH), identifying hydrolytically labile bonds (e.g., acetamide) .

- Statistical Validation : Apply ANOVA to assess batch-to-batch variability in stability data, ensuring reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.